6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
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Overview
Description
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and pyrimidine ring system, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: Known for its role as a hedgehog signaling pathway inhibitor.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which can enhance its binding affinity to biological targets and improve its solubility in aqueous environments.
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H7N3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,11,12)(H,8,9,10) |
InChI Key |
DRLDXBFYXJKCMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=NC(=C21)C(=O)O |
Origin of Product |
United States |
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